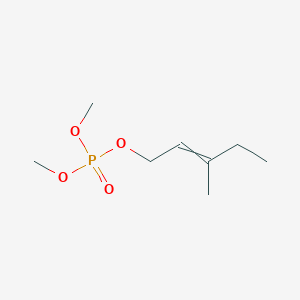
Dimethyl 3-methylpent-2-en-1-yl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-methylpent-2-en-1-yl phosphate is an organophosphate compound characterized by its unique structure, which includes a phosphate group attached to a dimethylated pentenyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methylpent-2-en-1-yl phosphate typically involves the phosphorylation of 3-methylpent-2-en-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions: Dimethyl 3-methylpent-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of phosphates with different functional groups.
科学的研究の応用
Dimethyl 3-methylpent-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation reactions and their mechanisms.
Medicine: Research into its potential as a prodrug for delivering phosphate groups in therapeutic applications is ongoing.
Industry: It is utilized in the development of flame retardants and plasticizers due to its stability and reactivity.
作用機序
The mechanism by which dimethyl 3-methylpent-2-en-1-yl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can act as a substrate for enzymes such as kinases, which transfer the phosphate group to other molecules, thereby modulating their activity. The pathways involved include phosphorylation cascades that regulate cellular processes such as metabolism, signal transduction, and gene expression.
類似化合物との比較
- Dimethyl phosphate
- 3-methylpent-2-en-1-yl phosphate
- Trimethyl phosphate
Comparison: Dimethyl 3-methylpent-2-en-1-yl phosphate is unique due to the presence of both dimethyl and pentenyl groups, which confer distinct chemical and physical properties Compared to dimethyl phosphate, it has a more complex structure that can participate in a wider range of chemical reactions
特性
CAS番号 |
821006-40-0 |
|---|---|
分子式 |
C8H17O4P |
分子量 |
208.19 g/mol |
IUPAC名 |
dimethyl 3-methylpent-2-enyl phosphate |
InChI |
InChI=1S/C8H17O4P/c1-5-8(2)6-7-12-13(9,10-3)11-4/h6H,5,7H2,1-4H3 |
InChIキー |
AJTLTFHBLJGJLA-UHFFFAOYSA-N |
正規SMILES |
CCC(=CCOP(=O)(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)

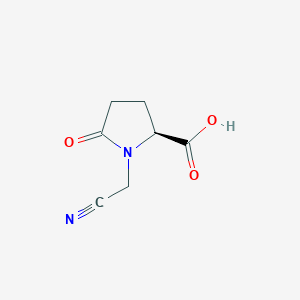

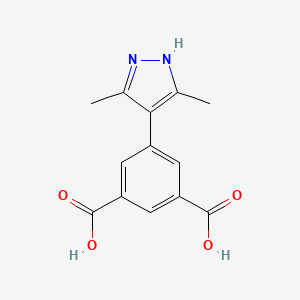
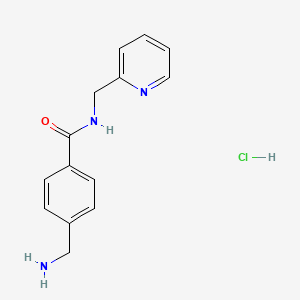
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
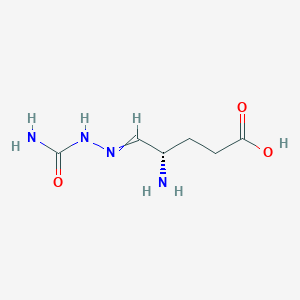
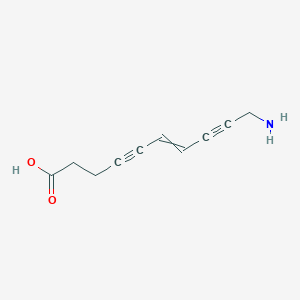
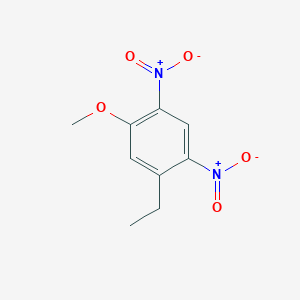
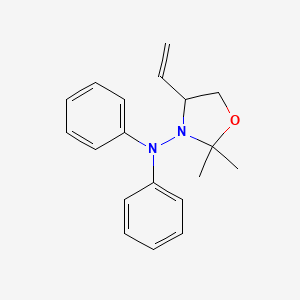
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
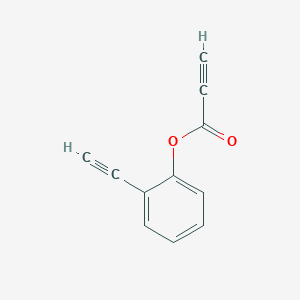
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
